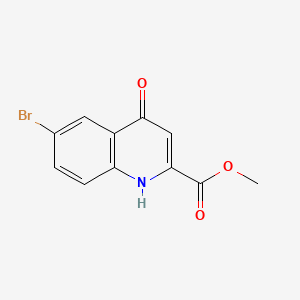
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is 1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a solid substance at room temperature . It has a molecular weight of 282.09 .Aplicaciones Científicas De Investigación
Hydroxyquinolines are a group of compounds that have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . Here are some general applications of hydroxyquinolines:
-
Antimicrobial Activity
-
Anticancer Activity
-
Antifungal Activity
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Neuroprotective Activity
Also, it’s worth mentioning that “Methyl 4-Hydroxyquinoline-2-carboxylate” is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors . This might suggest potential applications for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” in similar areas, but further research would be needed to confirm this.
-
Synthesis of Macro-heterocyclic Compounds
-
Industrial and Synthetic Organic Chemistry
- Hydroxyquinolines have versatile applications in the fields of industrial and synthetic organic chemistry .
- They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported for the construction of this scaffold .
Also, it’s worth mentioning that “Methyl 4-Hydroxyquinoline-2-carboxylate” is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors . This might suggest potential applications for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” in similar areas, but further research would be needed to confirm this.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAAWDFGPMTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022080 | |
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
145369-93-3 | |
| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



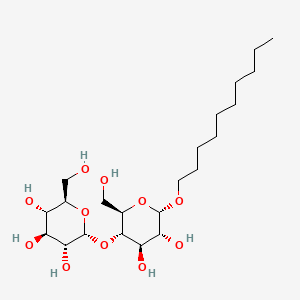
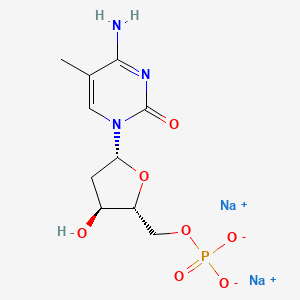
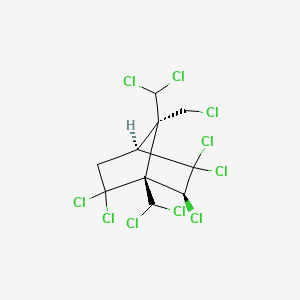

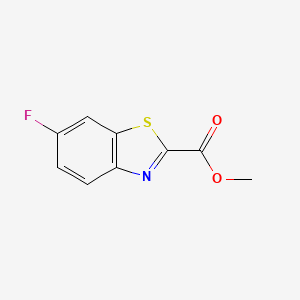
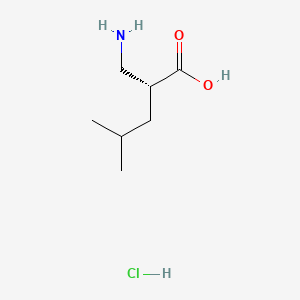
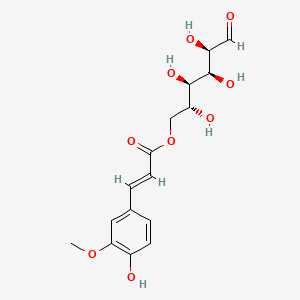
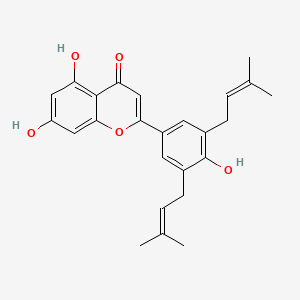
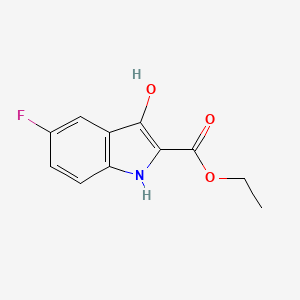
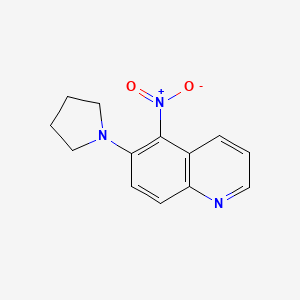
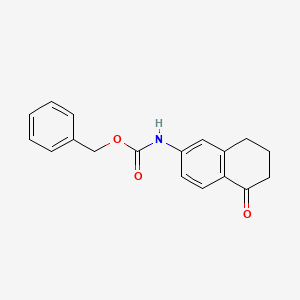
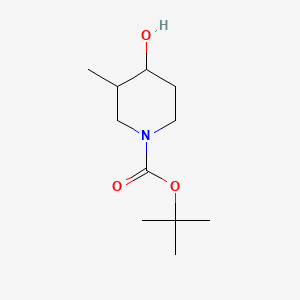
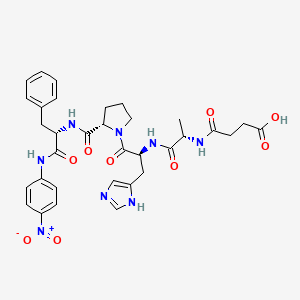
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)